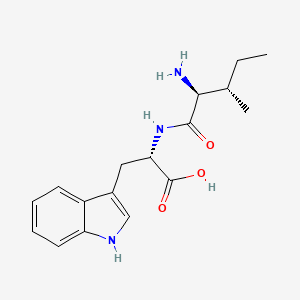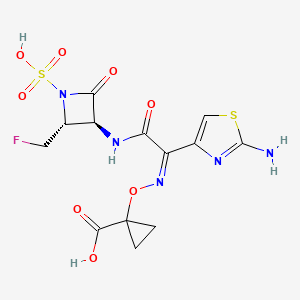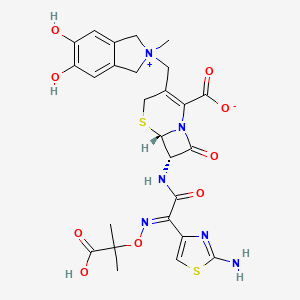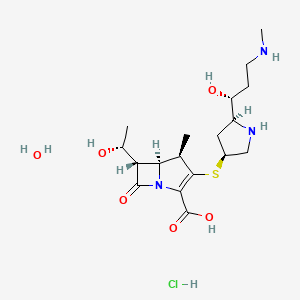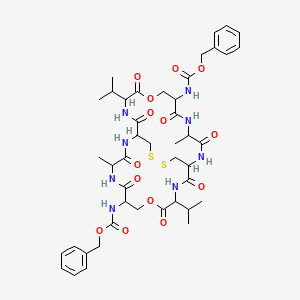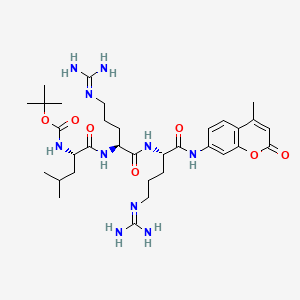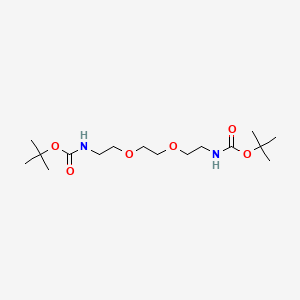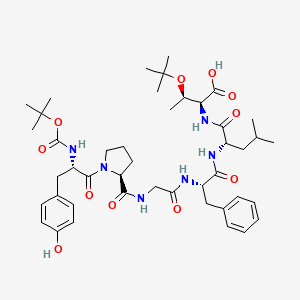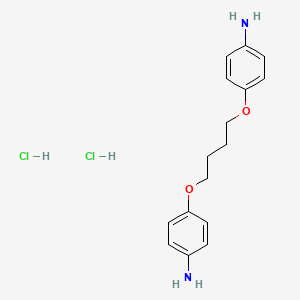
Aniline, 4,4'-(tetramethylenedioxy)DI-, dihydrochloride
Descripción general
Descripción
Aniline, 4,4'-(tetramethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Synthesis of Key Intermediates for Pharmaceuticals
Aniline, 4,4'-(tetramethylenedioxy)DI-, dihydrochloride is used in the synthesis of key intermediates for pharmaceuticals. For instance, it is crucial in the efficient synthesis of intermediates for the CCR5 antagonist TAK-779, which is significant in the development of novel treatments. The process utilizes commercially available reagents, ensuring scalability and practicality in pharmaceutical manufacturing (Hashimoto et al., 2002).
2. Creation of Fluorescent Polymeric Films
This compound plays a role in the synthesis of new o-hydroxy Schiff bases used as quaternization agents for polyetherurethane precursors. These synthesized compounds aid in obtaining polymeric films with fluorescent properties, demonstrating potential applications in advanced material science, including photochromic mechanisms (Buruianǎ et al., 2005).
3. Application in Electrochemical Synthesis
Aniline derivatives, including 4,4'-(tetramethylenedioxy)DI-, dihydrochloride, are instrumental in electrochemical synthesis processes. These processes are essential in the production of electroactive and soluble poly(aniline)s with specific structures, crucial in developing advanced materials for various technological applications (Yamada et al., 1995).
4. Corrosion Inhibition Research
Research into the inhibition of corrosion in metals, such as mild steel, has utilized aniline derivatives. These studies provide insights into the development of more efficient corrosion inhibitors, a critical aspect in industrial material preservation and longevity (Daoud et al., 2014).
5. Exploration in Advanced Chemical Education
Aniline derivatives are used in educational settings for comprehensive chemical experiments. They help students understand the synthesis of complex chemical compounds and their practical applications, like in electrochromic devices. This application underscores the importance of aniline derivatives in fostering scientific education and research (Chao, 2018).
Propiedades
Número CAS |
75795-90-3 |
|---|---|
Nombre del producto |
Aniline, 4,4'-(tetramethylenedioxy)DI-, dihydrochloride |
Fórmula molecular |
C16H22Cl2N2O2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
4-[4-(4-aminophenoxy)butoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C16H20N2O2.2ClH/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16;;/h3-10H,1-2,11-12,17-18H2;2*1H |
Clave InChI |
UWMGLOPMMLISCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1[NH3+])OCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
6245-50-7 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, 4,4'-(tetramethylenedioxy)di-, dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



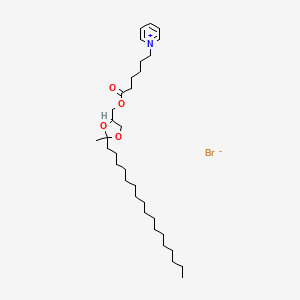
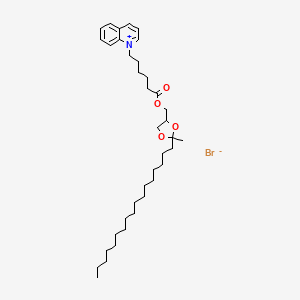
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
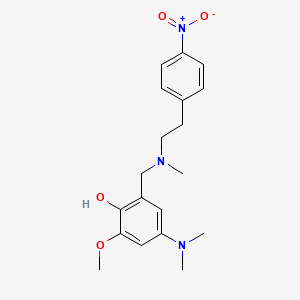
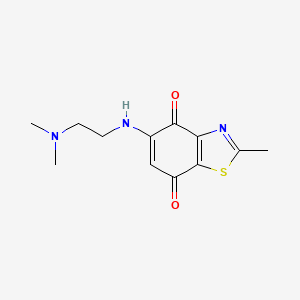
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
